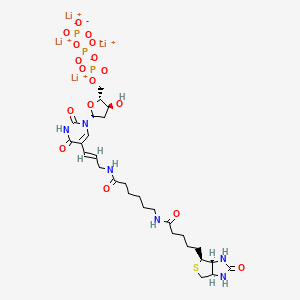

生物素-11-dUTP 四锂盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BIo-11-dUTP tetralithium salt: is a compound widely used in molecular biology for non-radioactive DNA labeling. It is a modified nucleotide, specifically a biotinylated derivative of deoxyuridine triphosphate (dUTP). The “11” in its name refers to the number of carbon atoms in the linker between the dUTP and biotin, which enhances the interaction between biotin and avidin or streptavidin .

科学研究应用

BIo-11-dUTP tetralithium salt has a wide range of applications in scientific research, including:

DNA Labeling: It is used for non-radioactive labeling of DNA in various molecular biology techniques, such as nick translation, random priming, and polymerase chain reaction (PCR).

cDNA Synthesis: It is incorporated into complementary DNA (cDNA) during reverse transcription reactions, allowing for the detection and quantification of specific RNA sequences.

Primer Extension Reactions: It is used in primer extension assays to study DNA-protein interactions and DNA replication mechanisms.

In Situ Hybridization: It is employed in in situ hybridization techniques to detect specific nucleic acid sequences within cells and tissues.

作用机制

Target of Action

BIo-11-dUTP tetralithium salt is primarily targeted towards DNA . It is used for non-radioactive DNA labeling . The compound can be incorporated into DNA using various enzymes such as Reverse Transcriptase, Taq DNA Polymerase, and Klenow Fragment .

Mode of Action

The compound interacts with its target (DNA) by being enzymatically incorporated into the DNA structure during processes like nick translation, random priming, 3’-end terminal labeling, or in the process of PCR . The “11” in BIo-11-dUTP refers to the number of carbon atoms in the backbone of the linker between dUTP and biotin . The longer the linker, the more effective the interaction of biotin with avidin occurs .

Biochemical Pathways

BIo-11-dUTP tetralithium salt is involved in the biochemical pathway of DNA labeling . It is incorporated into the DNA structure, allowing the labeled DNA to be detected using colorimetric and fluorimetric methods .

Pharmacokinetics

It is known that the compound is supplied as a 1 mm aqueous solution .

Result of Action

The result of the action of BIo-11-dUTP tetralithium salt is the non-radioactive labeling of DNA . This allows for the detection and study of specific DNA sequences in research applications .

Action Environment

The action of BIo-11-dUTP tetralithium salt is influenced by the conditions of the biochemical environment. For instance, the pH of the solution in which the compound is dissolved can affect its stability and efficacy . The compound is typically stored at -20°C and is supplied in a storage buffer of 10 mM TrisHCl, pH 7.5, 1 mM EDTA .

生化分析

Biochemical Properties

BIo-11-dUTP Tetralithium Salt interacts with various enzymes and proteins during the process of DNA labeling. It can be used with all common polymerases . The “11” in its name refers to the number of carbon atoms in the backbone of the linker between dUTP and biotin . The longer the linker, the more effective the interaction of biotin with avidin occurs .

Subcellular Localization

Therefore, it is always important to refer to the original research articles and product datasheets for the most accurate and up-to-date information .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of BIo-11-dUTP tetralithium salt involves the chemical modification of deoxyuridine triphosphate (dUTP) to introduce a biotin moiety. The process typically includes the following steps:

Activation of dUTP: The dUTP is activated using a suitable reagent, such as carbodiimide, to form an intermediate.

Coupling Reaction: The activated dUTP is then reacted with a biotin derivative that contains an appropriate linker. The reaction is carried out under controlled conditions to ensure the efficient coupling of biotin to the dUTP.

Purification: The resulting biotinylated dUTP is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity

Industrial Production Methods: Industrial production of BIo-11-dUTP tetralithium salt follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of dUTP and biotin derivatives are used to carry out the coupling reaction in industrial reactors.

Purification: The product is purified using industrial-scale chromatography techniques to ensure high purity and yield.

Quality Control: The final product undergoes rigorous quality control tests, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and HPLC analysis, to confirm its identity and purity

化学反应分析

Types of Reactions: BIo-11-dUTP tetralithium salt primarily undergoes substitution reactions during its incorporation into DNA. It can be enzymatically incorporated into DNA in place of thymidine triphosphate (TTP) by various DNA polymerases.

Common Reagents and Conditions:

Enzymes: DNA polymerases such as Taq DNA polymerase, Klenow fragment, and reverse transcriptase are commonly used to incorporate BIo-11-dUTP into DNA.

Reaction Conditions: The incorporation reactions are typically carried out in buffered solutions containing magnesium ions, which are essential for the activity of DNA polymerases. .

Major Products: The major product formed from these reactions is biotin-labeled DNA, which can be detected using colorimetric or fluorimetric methods due to the strong interaction between biotin and avidin or streptavidin .

相似化合物的比较

Biotin-16-dUTP: Another biotinylated dUTP derivative with a longer linker (16 carbon atoms) between the dUTP and biotin.

Digoxigenin-11-dUTP: A digoxigenin-labeled dUTP used for non-radioactive DNA labeling.

Fluorescein-12-dUTP: A fluorescein-labeled dUTP used for fluorescent labeling of DNA.

Uniqueness of BIo-11-dUTP Tetralithium Salt: The unique feature of BIo-11-dUTP tetralithium salt is the optimal length of the linker (11 carbon atoms) between the dUTP and biotin. This length provides an effective interaction between biotin and avidin or streptavidin, making it suitable for a wide range of applications in DNA labeling and detection .

属性

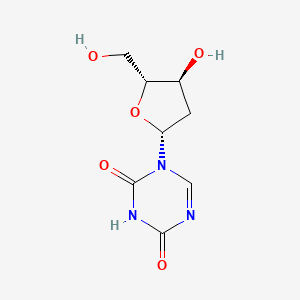

IUPAC Name |

tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N6O17P3S.4Li/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILWLQSTMVVCQV-MAKHBLPBSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41Li4N6O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione](/img/structure/B565995.png)

![2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one](/img/structure/B566012.png)